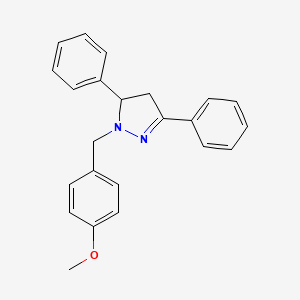![molecular formula C16H15N5O5S2 B11073325 2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide](/img/structure/B11073325.png)
2-[(5-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-(4-sulfamoylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a benzodiazole ring substituted with a nitro group and a sulfanyl group, as well as a sulfamoylphenylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodiazole ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the nitro group is usually accomplished via nitration reactions using nitric acid and sulfuric acid. The sulfanyl group can be introduced through thiolation reactions, often using thiol reagents under mild conditions.
The attachment of the sulfamoylphenylmethyl group involves the reaction of the benzodiazole intermediate with a suitable sulfamoylphenylmethyl precursor. This step may require the use of coupling agents such as EDCI or DCC to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. Scale-up processes would need to ensure the safety and environmental compliance of the production methods.
Chemical Reactions Analysis
Types of Reactions
2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidative conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or sodium dithionite.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon, sodium dithionite.
Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted benzodiazole derivatives.
Scientific Research Applications
2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the benzodiazole ring.
Medicine: Explored for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as enhanced fluorescence or reactivity.
Mechanism of Action
The mechanism of action of 2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The benzodiazole ring can intercalate with DNA, disrupting its function and leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substituents.
Ringer’s lactate solution: A mixture used for fluid replacement, though not structurally similar, it is used in medical applications.
Uniqueness
2-[(5-NITRO-1H-13-BENZODIAZOL-2-YL)SULFANYL]-N-[(4-SULFAMOYLPHENYL)METHYL]ACETAMIDE is unique due to its combination of a benzodiazole ring with nitro and sulfanyl groups, as well as a sulfamoylphenylmethyl group
Properties
Molecular Formula |
C16H15N5O5S2 |
|---|---|
Molecular Weight |
421.5 g/mol |
IUPAC Name |
2-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]-N-[(4-sulfamoylphenyl)methyl]acetamide |
InChI |
InChI=1S/C16H15N5O5S2/c17-28(25,26)12-4-1-10(2-5-12)8-18-15(22)9-27-16-19-13-6-3-11(21(23)24)7-14(13)20-16/h1-7H,8-9H2,(H,18,22)(H,19,20)(H2,17,25,26) |
InChI Key |
WKZSHGONLMOPDT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)CSC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-])S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Ethyl 4-[({1-(3-methoxyphenyl)-2,5-dioxo-3-[2-(thiophen-2-yl)ethyl]imidazolidin-4-yl}acetyl)amino]benzoate](/img/structure/B11073251.png)
![4H-Benzo[1,4]oxazin-3-one, 4-(2-morpholin-4-yl-2-oxoethyl)-](/img/structure/B11073254.png)
![methyl 3-oxo-2-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H-isoindole-4-carboxylate](/img/structure/B11073259.png)

![N-[2-(2-phenylacetyl)phenyl]propanamide](/img/structure/B11073266.png)
![2-(3-chlorophenoxy)-N-[4-(1H-pyrrol-1-yl)benzyl]acetamide](/img/structure/B11073272.png)
acetate](/img/structure/B11073276.png)

![4,8,12,16-Tetramethyl-1-[2-(pyridin-3-yl)piperidin-1-yl]heptadec-2-yn-4-ol](/img/structure/B11073286.png)
![2-{[4-amino-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2,4-difluorophenyl)ethanone](/img/structure/B11073296.png)
![N-(3-chlorophenyl)-2-{[5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11073302.png)
![N-[4-(morpholin-4-yl)-3-(morpholin-4-ylsulfonyl)phenyl]biphenyl-2-carboxamide](/img/structure/B11073309.png)


